N-{4-[2-Methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-1,3-thiazol-2-yl}acetamide
Description
Properties
Molecular Formula |
C15H17N3O3S2 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[4-(2-methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C15H17N3O3S2/c1-9-6-12-7-11(4-5-14(12)18(9)23(3,20)21)13-8-22-15(17-13)16-10(2)19/h4-5,7-9H,6H2,1-3H3,(H,16,17,19) |
InChI Key |
QYUOZZAYHGLHNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(N1S(=O)(=O)C)C=CC(=C2)C3=CSC(=N3)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Indole Intermediate
The first step in synthesizing this compound involves the preparation of the indole derivative. This can be achieved through various methods:
Fischer Indole Synthesis : This classical method involves the reaction of phenylhydrazine with a ketone or aldehyde in acidic conditions to form the indole structure.
Methylsulfonyl Group Introduction : The introduction of the methylsulfonyl group can be performed using methylsulfonyl chloride in the presence of a base such as triethylamine, yielding the desired sulfone derivative.
Formation of the Thiazole Ring
The next step involves synthesizing the thiazole ring:
- Hantzsch Reaction : A common method for synthesizing thiazoles involves the condensation of α-halo ketones with thiourea or selenourea. This reaction can be performed under solvent-free conditions to enhance yield and reduce environmental impact.
Coupling Reaction
After obtaining both the indole and thiazole intermediates, they are coupled together:
- Amidation Reaction : The final step involves coupling the indole derivative with the thiazole using acetic anhydride or another acylating agent to form this compound. This reaction typically requires mild heating and can be carried out in solvents such as dichloromethane or ethanol.
Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for each step in the synthesis of this compound:
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| Indole Synthesis | Fischer Indole Synthesis | Acidic medium (e.g., HCl), reflux | 70–85 |
| Methylsulfonyl Group | Nucleophilic Substitution | Base (e.g., triethylamine), room temp | 75–90 |
| Thiazole Formation | Hantzsch Reaction | Solvent-free or mild heating | 80–95 |
| Coupling | Amidation | Acetic anhydride, mild heating | 60–80 |
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-Methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-1,3-thiazol-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The indole ring can be reduced under specific conditions to yield dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, dihydroindole derivatives, and various substituted indole compounds.
Scientific Research Applications
Antimicrobial Properties
Research indicates that N-{4-[2-Methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-1,3-thiazol-2-yl}acetamide exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its potential use in treating infections caused by resistant microorganisms. The mechanism of action likely involves disruption of microbial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit key inflammatory mediators and pathways, making it a candidate for treating inflammatory diseases such as arthritis and other chronic conditions. The thiazole ring is believed to enhance the compound's binding affinity to specific molecular targets involved in inflammation.
Anticancer Potential
This compound has shown promising results in various cancer cell lines. For instance, compounds derived from similar thiazole-indole structures have demonstrated cytotoxic activity against human lung adenocarcinoma (A549) and glioblastoma (U251) cells with IC50 values indicating significant potency . The presence of the methylsulfonyl group may contribute to the enhanced selectivity and efficacy against cancer cells.
Anticancer Activity Assessment
In a study assessing the anticancer activity of thiazole-linked compounds, derivatives similar to this compound were evaluated against multiple cancer cell lines. Results indicated that certain structural modifications led to enhanced cytotoxic effects, particularly in cells resistant to traditional chemotherapeutics .
Antimicrobial Efficacy
Another research focused on the antimicrobial efficacy of thiazole derivatives revealed that compounds with similar structural features to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The study highlighted the importance of the thiazole moiety in enhancing antimicrobial potency.
Mechanism of Action
The mechanism of action of N-{4-[2-Methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-1,3-thiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiazole ring can enhance the compound’s binding affinity and specificity . These interactions can lead to the inhibition of key biological processes, resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s key structural elements include:
- Methylsulfonyl-substituted indole : Enhances metabolic stability and modulates electronic properties.
- Thiazole-acetamide moiety : Common in kinase-targeting agents, offering hydrogen-bonding interactions.
Table 1: Structural Comparison with Analogous Compounds
Key Observations :
Key Observations :
Key Observations :
- The methylsulfonyl group in the target compound may enhance kinase selectivity by mimicking ATP’s sulfone interactions.
Biological Activity
N-{4-[2-Methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-1,3-thiazol-2-yl}acetamide is a complex organic compound that combines indole and thiazole moieties, which are known for their diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant case studies and research findings.
Molecular Characteristics
- Molecular Formula : C₁₅H₁₇N₃O₃S₂
- Molecular Weight : 351.444 g/mol
- CAS Number : 606121-97-5
- Density : 1.4 ± 0.1 g/cm³
- LogP : 2.06
The compound's structure integrates a thiazole ring, which enhances its pharmacological profile by improving binding affinity to biological targets due to the presence of sulfur and nitrogen atoms.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The indole structure is particularly noted for its ability to interact with bacterial enzymes and disrupt cell wall synthesis.
Case Study : In vitro studies demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain tested.
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. The thiazole moiety contributes to this activity by modulating inflammatory pathways.
Research Findings : A study showed that the compound reduced levels of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
Anticancer Potential
The anticancer activity of this compound has been a focal point of recent research. Its mechanism involves the induction of apoptosis in cancer cells through the modulation of signaling pathways.
Case Study : In a study involving A549 human lung adenocarcinoma cells, the compound exhibited an IC50 value of approximately 25 µM. Molecular dynamics simulations suggested that it interacts with Bcl-2 proteins, promoting apoptosis via hydrophobic contacts.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The following table summarizes key structural features and their associated biological activities:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-{4-[...]} | Indole & Thiazole | Antimicrobial | Unique combination enhances activity |
| Indomethacin | Indole derivative | Anti-inflammatory | Established drug |
| 5-Methylthiazole | Thiazole ring | Anticancer | Simpler structure |
| Thiazolidinediones | Thiazole with carbon chain | Antidiabetic | Specific metabolic effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
